[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chlorobenzoate
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Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chlorobenzoate is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyranopyrimidine derivative that exhibits a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Scientific Research Applications
Synthesis and Biological Applications
Synthesis Techniques
Compounds with structures related to pyrimidines and pyranones have been synthesized through various chemical reactions. For example, the synthesis of pyrimidine-linked heterocyclics has been achieved using microwave irradiative cyclocondensation, indicating the potential for efficient synthesis methods for related compounds (Deohate & Palaspagar, 2020).
Biological Evaluation
Several studies have explored the antimicrobial and anticancer potentials of pyrimidine derivatives. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, for instance, have shown promising results as potential antimicrobial and anticancer agents, demonstrating the biological relevance of such compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Potential Applications in Scientific Research
Antimicrobial and Anticancer Properties
The synthesis and evaluation of pyrimidinyl derivatives have identified compounds with significant antimicrobial and anticancer activities, highlighting the therapeutic potential of these compounds (Rahmouni et al., 2016). This suggests that "[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chlorobenzoate" could be explored for similar applications.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4S/c18-13-5-2-1-4-12(13)16(22)24-15-9-23-11(8-14(15)21)10-25-17-19-6-3-7-20-17/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGGUCPXKSYGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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